2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2)12-26-17-10-9-13(11-15(17)22(3)19(20)24)21-18(23)14-7-5-6-8-16(14)25-4/h5-11H,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRPIKSAPCSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the benzoxazepine ring through a cyclization reaction, followed by the introduction of the methoxy and benzamide groups under specific reaction conditions. The exact details of the synthetic route can vary, but it generally requires careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and efficiency, as well as implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Substituent Position and Electronic Effects: The 2-methoxy group in the target compound is electron-donating, which may enhance solubility or influence binding interactions compared to the electron-withdrawing 4-trifluoromethyl group in BI81799 .
Molecular Weight and Lipophilicity :
- The target compound has the lowest molecular weight (366.41 g/mol), suggesting better bioavailability than BF38395 (380.48 g/mol) but comparable to BI81799 (392.37 g/mol).
- The trifluoromethyl group in BI81799 increases lipophilicity, which might improve membrane permeability but reduce aqueous solubility .
Functional Group Modifications in Broader Analogs
Other derivatives with modified linkages or cores include:
- 3-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide : Features a sulfonamide linkage instead of benzamide, which may influence pharmacokinetic properties .
Implications for Research and Development
- The 2-methoxy group could enhance solubility compared to analogs with hydrophobic substituents (e.g., CF₃ or tert-butyl).
- Substituent position (2 vs. 4) may dictate binding orientation in target proteins, as seen in other benzoxazepine-based kinase inhibitors .
- Further studies should explore the impact of methoxy vs. tert-butyl/CF₃ groups on potency, selectivity, and metabolic stability.
Biological Activity
2-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention due to its potential biological activities and therapeutic applications. The structural features of this compound suggest various mechanisms of action that may influence its biological activity.
Structural Characteristics
The compound features a benzamide moiety linked to a benzoxazepine ring system. This unique structural arrangement contributes to its chemical properties and potential interactions within biological systems. The presence of multiple functional groups enhances its ability to engage with various biological targets.
The biological activity of 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with various receptors, affecting signaling pathways.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake and influence intracellular processes.
Pharmacological Studies
Recent studies have indicated that compounds with similar structures exhibit significant pharmacological effects. For instance:
These findings suggest that 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide could have similar therapeutic potentials.
Case Studies
In vitro studies have demonstrated the effects of related compounds on various cell lines:
- Antitumor Activity : A study on a related benzoxazepine revealed significant antitumor effects in cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Compounds structurally similar to the target compound have shown neuroprotective properties in models of neurodegenerative diseases.
Future Directions
Further research is warranted to explore the full range of biological activities associated with 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide. Potential areas for investigation include:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide?
- Methodological Answer : A common approach involves coupling activated benzamide derivatives with substituted benzoxazepin precursors. For example, using pivaloyl chloride or trichloroisocyanuric acid (TCICA) as coupling agents in anhydrous acetonitrile, with potassium carbonate as a base, can facilitate the formation of the amide bond . Reaction conditions (e.g., temperature, stoichiometry) should be optimized via Design of Experiments (DOE) to maximize yield and purity.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry of the benzoxazepin ring and methoxy/amide substituents.
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., conformation of the tetrahydro ring).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and purity.
Discrepancies in spectral data (e.g., unexpected splitting in H NMR) may arise from polymorphism or solvent effects, necessitating repeated measurements under controlled conditions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2 factorial design can systematically test variables like temperature (e.g., 45–80°C), catalyst loading (e.g., 1–5 mol%), and solvent polarity. For instance, highlights pre-experimental designs to identify critical factors before full optimization . Post-analysis via ANOVA can quantify interactions between variables (e.g., temperature-catalyst synergy) and refine reaction protocols.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may stem from:
- Impurity Profiles : Use HPLC-MS to rule out byproduct interference.
- Assay Variability : Standardize bioactivity assays (e.g., fixed cell lines, consistent incubation times).
- Theoretical Modeling : Link observed discrepancies to molecular docking results (e.g., varying binding affinities due to conformational flexibility of the benzoxazepin core). Cross-validation with in silico simulations (e.g., COMSOL Multiphysics) can reconcile empirical data .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer : Align the compound’s structure-activity relationship (SAR) with established pharmacophore models. For example:
- Receptor-Based Hypotheses : Map the methoxy group’s electron-donating effects to kinase inhibition mechanisms.
- Metabolic Stability : Use in vitro microsomal assays to correlate benzamide hydrolysis rates with theoretical predictions of metabolic pathways.
emphasizes grounding such analyses in existing theories (e.g., Hammett plots for substituent effects) to ensure scientific rigor .
Q. What advanced computational methods predict physicochemical properties of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate:
- LogP : Assess hydrophobicity for pharmacokinetic profiling.
- pKa : Predict ionization states under physiological conditions.
Machine learning models (e.g., graph neural networks) trained on PubChem datasets can extrapolate properties like solubility or melting points when experimental data are scarce .
Future Directions
Q. How can AI-driven automation enhance research on this compound?
- Methodological Answer : Implement AI platforms for:
- Autonomous Synthesis : Robotic systems guided by reinforcement learning algorithms to explore novel reaction pathways.
- Real-Time Data Analysis : AI tools (e.g., TensorFlow-based models) to interpret spectral data and suggest structural refinements.
highlights smart laboratories as a paradigm for accelerating iterative experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
